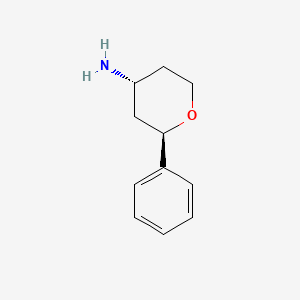

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine

Descripción

BenchChem offers high-quality (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,4R)-2-phenyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMBPQOUYCSFLZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C[C@@H]1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733212 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-56-7 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Stereochemical Complexity: A Technical Guide to (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine and its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The introduction of specific stereochemistry, such as in (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, allows for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets. This guide provides an in-depth exploration of this specific stereoisomer, focusing on its stereoselective synthesis, characterization, and potential applications in drug discovery.

While a dedicated CAS number for the (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine stereoisomer is not readily found in public databases, suggesting its status as a novel or specialized research chemical, this guide will leverage established stereoselective synthetic methodologies to provide a comprehensive technical overview. For reference, the parent achiral molecule, Tetrahydro-2H-pyran-4-amine, is identified by CAS number 38041-19-9[1], and the related 4-phenyltetrahydro-2H-pyran, which lacks the amine group, has the CAS number 20638-52-2[2].

Stereoselective Synthesis: Crafting the (2R,4R) Configuration

The synthesis of 2,4-disubstituted tetrahydropyrans with defined stereochemistry is a significant challenge in organic chemistry. Several powerful strategies have been developed to control the relative and absolute stereochemistry of these systems. This section will detail a plausible and efficient synthetic approach to obtain (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, drawing upon principles from established methodologies such as intramolecular cyclizations.

A key strategy for achieving the desired cis-configuration between the C2 phenyl group and the C4 amine group is through a substrate-controlled diastereoselective reaction. An intramolecular cyclization of a carefully designed acyclic precursor is a powerful approach.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway, which will be detailed in the subsequent experimental protocol.

Caption: Proposed synthetic workflow for (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example based on established chemical transformations. Researchers should adapt and optimize conditions as needed.

Part 1: Synthesis of the Acyclic Precursor

-

Chiral Aldol Reaction:

-

To a solution of a chiral auxiliary (e.g., (R)-(-)-2-amino-2-phenylethanol) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-BuLi).

-

After stirring, add a suitable acetylating agent (e.g., acetyl chloride).

-

To the resulting chiral acetate, add another equivalent of strong base at -78 °C to form the lithium enolate.

-

Slowly add phenylacetaldehyde to the enolate solution.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Purify the aldol adduct by column chromatography.

-

Causality: The use of a chiral auxiliary directs the stereochemical outcome of the aldol reaction, establishing the first stereocenter.

-

-

Protection and Functional Group Interconversion:

-

Protect the newly formed secondary alcohol as a silyl ether (e.g., using TBDMSCl and imidazole) to prevent its participation in subsequent reactions.

-

Selectively remove the chiral auxiliary under appropriate conditions.

-

Convert the resulting primary alcohol to a good leaving group (e.g., mesylate or tosylate) using the corresponding sulfonyl chloride and a base (e.g., triethylamine).

-

Displace the leaving group with an azide nucleophile (e.g., sodium azide in DMF) to introduce the nitrogen functionality with inversion of configuration.

-

Causality: This sequence of steps installs the nitrogen atom with the correct stereochemistry for the subsequent cyclization.

-

Part 2: Diastereoselective Cyclization and Deprotection

-

Intramolecular Cyclization:

-

Reduce the aldehyde at the other end of the molecule to a primary alcohol using a mild reducing agent (e.g., sodium borohydride).

-

In a dry, aprotic solvent, treat the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide.

-

The alkoxide will then undergo an intramolecular Williamson ether synthesis, displacing the leaving group on the other end of the chain to form the tetrahydropyran ring. The stereochemistry of the substituents will direct the cyclization to favor the cis product.

-

Causality: The pre-existing stereocenters in the acyclic precursor guide the molecule to adopt a low-energy transition state during cyclization, leading to the formation of the thermodynamically favored cis-2,4-disubstituted tetrahydropyran.

-

-

Final Deprotection:

-

Reduce the azide group to the primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or the Staudinger reaction.

-

If a silyl protecting group was used on the C4 position, it can be removed using a fluoride source (e.g., TBAF).

-

Purify the final product, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, by column chromatography or crystallization.

-

Characterization and Data Presentation

The synthesized (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine should be thoroughly characterized to confirm its structure and stereochemistry.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the phenyl group, the tetrahydropyran ring protons, and the amine protons. The coupling constants between the protons on the tetrahydropyran ring, particularly between H-2, H-3, and H-4, will be crucial in determining the relative stereochemistry. For a cis-2,4-disubstituted tetrahydropyran in a chair conformation, one would expect to see specific axial and equatorial coupling patterns. |

| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, consistent with the proposed structure. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. |

| Chiral HPLC | Analysis on a chiral stationary phase is essential to determine the enantiomeric excess (ee) of the final product, confirming the success of the enantioselective synthesis. |

| NOESY NMR | Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively establish the relative stereochemistry by observing through-space correlations between protons. For the cis isomer, NOE signals would be expected between the axial protons at C-2 and C-4. |

Applications in Drug Discovery

The 2,4-disubstituted tetrahydropyran scaffold is a privileged structure in medicinal chemistry due to its frequent appearance in bioactive natural products and its utility as a pharmacophore. The presence of a phenyl group and a primary amine in (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine offers multiple points for further functionalization, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas

-

CNS Disorders: The lipophilic nature of the phenyl group and the basicity of the amine make this scaffold suitable for targeting central nervous system (CNS) receptors.

-

Oncology: Many anticancer agents incorporate heterocyclic scaffolds. The stereochemically defined nature of this compound could lead to the development of highly selective kinase inhibitors or other targeted therapies.

-

Infectious Diseases: The tetrahydropyran motif is found in several antimicrobial and antiviral agents.

The following diagram illustrates the potential role of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine as a scaffold in a hypothetical drug discovery workflow.

Caption: Role of the scaffold in a drug discovery pipeline.

Conclusion

References

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Lin, W., et al. (2010). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications, 46(38), 7196-7198. [Link]

-

Reddy, B. V. S., et al. (2007). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry, 72(19), 7243-7248. [Link]

-

Barbero, A., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2018(20-21), 2568-2576. [Link]

-

O'Brien, P., et al. (2001). Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. Chemical Communications, (18), 1904-1905. [Link]

-

Donoghue, P. J., et al. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 50(44), 10482-10485. [Link]

-

PubChem. Pyran, 4-phenyltetrahydro-. [Link]

-

Anderson, E. A., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 26(2), 356-360. [Link]

-

Gandon, V., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Nature Communications, 12(1), 7183. [Link]

Sources

Introduction: The Significance of Stereoisomerism in Drug Design

An In-depth Technical Guide to the Stereochemistry of 2-Phenyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates with a wide array of biological activities. The introduction of substituents onto the THP ring generates chiral centers, leading to stereoisomers that can exhibit profoundly different pharmacological and toxicological profiles. The molecule 2-phenyltetrahydro-2H-pyran-4-amine possesses two such chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

A thorough understanding and control of the stereochemistry of this molecule are therefore paramount for any drug development program. This guide provides a comprehensive technical overview of the stereochemical aspects of 2-phenyltetrahydro-2H-pyran-4-amine, from its stereoselective synthesis and conformational preferences to the analytical techniques required for the unambiguous assignment and separation of its stereoisomers.

Part 1: Stereoselective Synthesis – A Gateway to Defined Isomers

The synthesis of 2-phenyltetrahydro-2H-pyran-4-amine presents the initial challenge of controlling the relative stereochemistry between the C2-phenyl and C4-amino groups, leading to either cis or trans diastereomers. A highly practical and widely utilized approach is the reductive amination of a ketone precursor.

Proposed Synthetic Pathway: Reductive Amination

A common and effective strategy to introduce the amine functionality is through the reductive amination of the corresponding ketone, 2-phenyltetrahydropyran-4-one. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent can influence the diastereoselectivity of the final product.

Caption: Reductive amination workflow for the synthesis of 2-phenyltetrahydro-2H-pyran-4-amine.

Experimental Protocol: Reductive Amination of 2-Phenyltetrahydropyran-4-one

This protocol is a representative example based on established reductive amination procedures.[1]

Materials:

-

2-Phenyltetrahydropyran-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-phenyltetrahydropyran-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the cis and trans diastereomers.

Causality of Experimental Choices:

-

Ammonium acetate serves as the ammonia source for imine formation. A large excess is used to drive the equilibrium towards the imine.

-

Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct. It is also stable under weakly acidic conditions generated by the ammonium salt.

-

The stepwise addition of the reducing agent at a lower temperature helps to control the reaction rate and improve selectivity.

Part 2: Conformational Analysis – Understanding the 3D Landscape

The tetrahydropyran ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[2] The stereochemical behavior of 2-phenyltetrahydro-2H-pyran-4-amine is dictated by the preferred axial or equatorial orientation of the phenyl and amino substituents on this chair scaffold.

The Anomeric Effect and the C2-Phenyl Group

A key stereoelectronic principle governing the conformation of 2-substituted tetrahydropyrans is the anomeric effect . This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation, despite potential steric hindrance. This preference arises from a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding σ* orbital of the C2-substituent bond.[3][4] For the 2-phenyl group, this effect can influence its preference for the axial position.

Conformational Equilibria of cis and trans Diastereomers

The interplay between the anomeric effect for the C2-phenyl group and the steric bulk of both substituents determines the conformational equilibrium for the cis and trans diastereomers.

Caption: Conformational equilibria of cis and trans isomers of 2-phenyltetrahydro-2H-pyran-4-amine.

For the trans isomer , the diequatorial conformation is generally expected to be the most stable, as it minimizes 1,3-diaxial interactions. However, the anomeric effect may lead to a minor population of the diaxial conformer.

For the cis isomer , the situation is more complex. The conformation with an axial phenyl group and an equatorial amino group may be stabilized by the anomeric effect, while the alternative chair form with an equatorial phenyl group and an axial amino group would also be populated.

Part 3: Stereochemical Characterization and Separation

The definitive assignment of the relative and absolute stereochemistry, as well as the separation of the individual stereoisomers, requires a combination of advanced analytical techniques.

NMR Spectroscopy: A Powerful Tool for Diastereomer Identification

¹H NMR spectroscopy is invaluable for determining the relative stereochemistry (cis vs. trans) of 2,4-disubstituted tetrahydropyrans. The key diagnostic tool is the analysis of the coupling constants (J-values) of the protons at C2, C3, and C4, which are dependent on the dihedral angles between them.

In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is small (2-5 Hz).

-

For the trans diastereomer (predominantly diequatorial), the C2 and C4 protons would both be equatorial, leading to small coupling constants with the adjacent C3 protons.

-

For the cis diastereomer , one substituent will be axial and the other equatorial. This will result in at least one large axial-axial coupling constant for the proton on the carbon bearing the axial substituent.

Table 1: Predicted ¹H NMR Signatures for cis and trans Diastereomers

| Proton | cis-Isomer (ax/eq) | trans-Isomer (eq/eq) |

| H2 | Doublet of doublets, one large J value | Multiplet, small J values |

| H4 | Multiplet, one large J value | Multiplet, small J values |

Protocol: NMR Analysis for Stereochemical Assignment

-

Dissolve approximately 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Acquire 2D NMR spectra, such as COSY and NOESY, to aid in proton assignment and confirm through-space correlations.[5]

-

Analyze the coupling patterns and measure the coupling constants for the protons at C2 and C4.

-

Use the magnitude of the coupling constants to assign the relative stereochemistry as cis or trans.

Caption: Key ¹H-¹H coupling constants for a cis-isomer with an axial H2.

Chiral HPLC: Resolving the Enantiomeric Pairs

Once the diastereomers are separated and identified, each racemic pair (cis and trans) must be resolved into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel® series) as they are often effective for separating chiral amines.

-

Mobile Phase Optimization:

-

Start with a normal-phase mobile phase, such as a mixture of hexane and isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Systematically vary the ratio of the polar modifier (isopropanol) to optimize resolution and retention time.

-

If normal-phase is unsuccessful, explore polar organic and reversed-phase conditions.

-

-

Analysis: Inject the racemic mixture and monitor the elution profile using a UV detector. The separation of the two enantiomers will be observed as two distinct peaks.

Table 2: Representative Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its relative and absolute stereochemistry. Obtaining a crystal structure provides definitive proof of the connectivity, configuration, and conformation in the solid state.

Protocol Outline: Single Crystal Growth and X-ray Analysis

-

Dissolve a pure stereoisomer in a suitable solvent or solvent mixture.

-

Slowly evaporate the solvent at a constant temperature, or use vapor diffusion or liquid-liquid diffusion techniques to promote slow crystal growth.

-

Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to obtain the final 3D model.

The solid-state conformation observed in the crystal structure can provide valuable insights into the low-energy conformations accessible to the molecule, which can be correlated with the solution-state data from NMR.

Conclusion: A Multidisciplinary Approach to Stereochemistry

The stereochemical landscape of 2-phenyltetrahydro-2H-pyran-4-amine is rich and complex, demanding a multidisciplinary approach for its complete elucidation. Stereocontrolled synthesis provides access to the diastereomeric pairs, whose relative configurations can be confidently assigned using NMR spectroscopy. Subsequent resolution of the enantiomers is readily achievable with chiral HPLC. Finally, X-ray crystallography offers the ultimate proof of structure. For drug development professionals, a firm grasp of these techniques is not merely an academic exercise but a critical necessity for the design and development of safe and effective stereochemically pure therapeutics.

References

-

Chen, Z.-M., Ming, Z.-H., Li, X.-C., & Yin, W.-J. (2007). 2-(4-Nitrophenyl)-6-phenyltetrahydropyran-4-one. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2998–o2999. [Link]

-

Nagajhansi, T., Pavan Kumar, D., Rajana, N., Jayadeep Kumar, D., & Nageswara Rao, G. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

-

Klika, K. D., Kivelä, H., Ovcharenko, V. V., Nieminen, V., Sillanpää, R., & Arpalahti, J. (2007). Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. PubMed. [Link]

-

Miyajima, S., & Abe, Y. (1977). Analysis of NMR and Vibrational Spectra and Conformational Structure of Stereoisomers of 2,4,6-Trichloroheptane. ResearchGate. [Link]

-

Prajapati, C. M., Patel, A. D., & Patel, K. D. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

-

Klika, K. D., Kivelä, H., Ovcharenko, V. V., Nieminen, V., Sillanpää, R., & Arpalahti, J. (2007). Synthesis and NMR characterization of the cis and trans isomers of [PtII(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions. [Link]

-

Tormena, C. F., da Silva, A. A., & Rittner, R. (2018). Conformational analysis and electronic interactions of some 2-[2'-(4′-substituted-phenylsulfinyl)-acetyl]-5-methylfurans. ResearchGate. [Link]

-

Abdel-Wahab, B. F., Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Anonymous. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

-

Domingos, S. R., & Pate, B. H. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace. [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

-

Al-Shammari, M. B., Al-Tamimi, A. M., Al-Turkistani, A. M., & Al-Omary, F. A. M. (2018). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. PMC. [Link]

-

Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Al-Said, N. H., Al-Resayes, S. I., & El-Ghayoury, A. (2017). Synthesis and Characterization of cis-(RNC)2Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes. ResearchGate. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Anonymous. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Chen, Z.-M., Ming, Z.-H., Li, X.-C., & Yin, W.-J. (2007). 2-(4-Nitrophenyl)-6-phenyltetrahydropyran-4-one. ResearchGate. [Link]

-

Batista, J. M., Jr, & Cass, Q. B. (2023). Editorial: Insights in structural and stereochemical analysis: 2022. Frontiers in Natural Products. [Link]

-

Luo, R., Ouyang, L., & Liao, J. (2023). One-pot transfer hydrogenation and reductive amination of polyenals. RSC Publishing. [Link]

-

Fejos, I., & Toth, G. (2015). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. [Link]

-

Al-Omary, F. A. M., & El-Emam, A. A. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]

-

Anonymous. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]

-

Clendinen, C. S., Stothers, C. L., & Edison, A. S. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

-

Wikipedia contributors. (n.d.). Anomeric effect. Wikipedia. [Link]

-

Anonymous. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. UCLA Chemistry and Biochemistry. [Link]

-

Anonymous. (n.d.). Conformational analysis. Fiveable. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Tetrahydropyrans

Welcome to the technical support center for the stereoselective synthesis of tetrahydropyrans (THPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital heterocyclic scaffolds. The tetrahydropyran motif is a ubiquitous feature in a vast array of biologically active natural products, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in mechanistic principles and supported by authoritative literature.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the most common methods for stereoselective tetrahydropyran synthesis?

-

Why is achieving high diastereoselectivity in THP synthesis often challenging?

-

What is the role of a protecting group in stereoselective THP synthesis?

-

-

Troubleshooting Guides for Key Methodologies

-

Prins Cyclization

-

Problem: Low Diastereoselectivity or Formation of Undesired Stereoisomers.

-

Problem: Competing Oxonia-Cope Rearrangement Leading to Racemization.

-

Problem: Low Reaction Yield.

-

-

Hetero-Diels-Alder (HDA) Reaction

-

Problem: Poor Endo/Exo Selectivity.

-

Problem: Low Regioselectivity.

-

-

Intramolecular Etherification/Cyclization

-

Problem: Competing Elimination or Intermolecular Reactions.

-

Problem: Difficulty in Achieving Ring Closure.

-

-

-

Experimental Protocols

-

Protocol 1: High-Yield, Stereoselective Synthesis of cis-2,6-Disubstituted-4-halotetrahydropyrans via Prins Cyclization.

-

Protocol 2: Asymmetric Organocatalytic Michael/Henry/Ketalization Sequence for Highly Functionalized Tetrahydropyrans.

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for stereoselective tetrahydropyran synthesis?

A1: The construction of the tetrahydropyran ring with precise control over stereochemistry is a cornerstone of modern organic synthesis. Several powerful methods have been developed, each with its own set of advantages and challenges. The most frequently employed strategies include:

-

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. It is a highly effective method for forming the THP ring and has been extensively used in the synthesis of natural products.[3][4] The stereochemical outcome is often dictated by the formation of a chair-like transition state, which minimizes steric interactions.[3]

-

Hetero-Diels-Alder (HDA) Reaction: This [4+2] cycloaddition between a diene and a dienophile containing a heteroatom (in this case, oxygen) is a powerful tool for constructing six-membered heterocyclic rings. The inverse-electron-demand HDA, utilizing an electron-rich alkene and an electron-poor 1-oxa-1,3-butadiene, is particularly common for THP synthesis.[5]

-

Intramolecular Etherification: This approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond (e.g., oxa-Michael addition). These reactions are governed by the principles of stereoelectronics and substrate control.[6]

-

Other Notable Methods: Ring-closing metathesis (RCM), catalytic hydroalkoxylation of unsaturated alcohols, and cyclization onto epoxides are also valuable strategies for accessing stereodefined tetrahydropyrans.[6]

Q2: Why is achieving high diastereoselectivity in THP synthesis often challenging?

A2: Achieving high diastereoselectivity in tetrahydropyran synthesis can be a significant hurdle due to a combination of mechanistic and substrate-related factors:

-

Transition State Energetics: Many THP-forming reactions, such as the Prins cyclization and intramolecular HDA reactions, proceed through highly organized, chair-like transition states. The relative energies of these transition states, which are influenced by steric and electronic factors of the substituents, directly determine the diastereomeric ratio of the product. Subtle changes in substrate structure can lead to a loss of selectivity.

-

Competing Reaction Pathways: The desired stereoselective pathway often competes with other reactions that can scramble stereochemical information. A prime example is the 2-oxonia-Cope rearrangement in Prins cyclizations, which can lead to racemization or the formation of unexpected stereoisomers.[1][7][8][9][10]

-

Substrate Control: The inherent stereochemistry of the starting materials plays a crucial role in directing the stereochemical outcome of the cyclization. In many cases, achieving high diastereoselectivity relies on efficient chirality transfer from a pre-existing stereocenter in the acyclic precursor.

-

Reaction Conditions: The choice of catalyst (especially Lewis acids), solvent, temperature, and even the concentration of reagents can significantly impact diastereoselectivity by altering the energies of competing transition states or influencing the rates of side reactions.[1][11]

Q3: What is the role of a protecting group in stereoselective THP synthesis?

A3: Protecting groups are indispensable tools in the stereoselective synthesis of tetrahydropyrans, serving several critical functions beyond simply masking a reactive functional group:[12][13][14]

-

Directing Stereochemistry: Bulky protecting groups can exert significant steric influence on the transition state of a cyclization reaction, thereby directing the approach of reactants to favor the formation of a single diastereomer.

-

Preventing Unwanted Side Reactions: By protecting reactive functional groups, such as other hydroxyl or amino groups in the substrate, one can prevent them from participating in the reaction, leading to a cleaner reaction profile and higher yields of the desired product.

-

Enhancing Solubility and Stability: The introduction of certain protecting groups can improve the solubility of the substrate in the reaction solvent and enhance its stability under the reaction conditions.[12][15]

-

Facilitating Purification: The presence of a protecting group can aid in the chromatographic purification of the product by altering its polarity.

It is crucial to select a protecting group that is stable to the reaction conditions for the THP ring formation but can be selectively removed later in the synthetic sequence without affecting the newly formed stereocenters.[16]

Troubleshooting Guides for Key Methodologies

Prins Cyclization

The Prins cyclization is a powerful method for the synthesis of substituted tetrahydropyrans. However, its success is highly dependent on controlling the reaction conditions to favor the desired stereochemical outcome and minimize side reactions.

Problem: Low Diastereoselectivity or Formation of Undesired Stereoisomers.

Causality: The stereochemical outcome of the Prins cyclization is determined by the conformation of the chair-like transition state. Substituents will preferentially occupy equatorial positions to minimize steric strain. Low diastereoselectivity arises when the energy difference between competing transition states (e.g., leading to cis and trans products) is small.

Troubleshooting Workflow:

Troubleshooting Workflow for Low Diastereoselectivity in Prins Cyclization.

Detailed Troubleshooting Steps:

-

Lewis Acid Optimization: The choice of Lewis acid is critical. A stronger Lewis acid may accelerate the reaction but can also lead to side reactions. Conversely, a milder Lewis acid might offer better selectivity. For instance, SnBr₄ has been shown to be more efficient than BF₃·OEt₂ in some cases, suppressing competing rearrangements and preserving enantiopurity.[1][11]

-

Temperature Control: Lowering the reaction temperature generally favors the thermodynamically more stable transition state, often leading to higher diastereoselectivity.

-

Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition state. A screen of non-polar (e.g., dichloromethane, toluene) and polar aprotic solvents (e.g., acetonitrile) may be beneficial.

-

Substrate Modification: The size of the substituents on the homoallylic alcohol and the aldehyde can significantly impact the stereochemical outcome.[1][11] If possible, modifying the substrate to increase the steric differentiation between the groups at the newly forming stereocenters can enhance selectivity.

Problem: Competing Oxonia-Cope Rearrangement Leading to Racemization.

Causality: The oxocarbenium ion intermediate in the Prins cyclization can undergo a[11][11]-sigmatropic rearrangement known as the 2-oxonia-Cope rearrangement. This process is often reversible and can lead to the erosion of stereochemical information, resulting in a racemic or epimerized product.[1][7][8][9][10] This is particularly problematic with substrates that can form stabilized benzylic cations.[1]

Mechanistic Insight:

Competition between Prins Cyclization and Oxonia-Cope Rearrangement.

Troubleshooting Strategies:

-

Accelerate the Cyclization: The key is to make the desired Prins cyclization kinetically faster than the competing oxonia-Cope rearrangement.

-

Use a More Reactive Lewis Acid: A stronger Lewis acid can accelerate the cyclization step. However, this must be balanced against the risk of other side reactions. A careful screen of Lewis acids is recommended.[1][11]

-

Increase Reactant Concentration: Higher concentrations can favor the intermolecular cyclization over the intramolecular rearrangement.

-

-

Substrate Design:

-

Avoid Stabilizing Groups: If possible, avoid substrates with electron-rich aromatic rings that can stabilize the cation formed after the oxonia-Cope rearrangement, as this makes the rearrangement more favorable.[1]

-

Masked Aldehydes: Using a precursor that generates the oxocarbenium ion in situ, such as an α-acetoxy ether, can prevent the formation of the initial oxocarbenium ion that is prone to rearrangement.[1]

-

Problem: Low Reaction Yield.

Causality: Low yields in Prins cyclizations can be attributed to several factors, including incomplete conversion, decomposition of starting materials or products under the acidic conditions, and the formation of byproducts such as dienes (from elimination) or tetrahydrofurans (from 5-exo-trig cyclization).

Troubleshooting Steps:

-

Verify Reagent Purity: Ensure that the starting materials and solvent are anhydrous, as water can quench the Lewis acid and lead to side reactions.

-

Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.

-

Choice of Acid: If decomposition is observed, switch to a milder Lewis or Brønsted acid.

-

Trapping Agent: The use of a nucleophilic trapping agent, such as a halide from a trimethylsilyl halide additive, can efficiently intercept the cyclized carbocation and prevent elimination or other side reactions.

Hetero-Diels-Alder (HDA) Reaction

The hetero-Diels-Alder reaction is a powerful method for the synthesis of dihydropyrans, which can be readily reduced to tetrahydropyrans. Stereoselectivity is a key consideration in these reactions.

Problem: Poor Endo/Exo Selectivity.

Causality: In the HDA reaction, the dienophile can approach the diene from two different faces, leading to the formation of endo and exo diastereomers. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[17][18][19][20][21]

Troubleshooting Strategies:

-

Lewis Acid Catalysis: The use of a chiral or achiral Lewis acid catalyst can significantly enhance the endo selectivity by coordinating to the dienophile and lowering the energy of the endo transition state.

-

Temperature: Lowering the reaction temperature will favor the kinetic (endo) product. Conversely, higher temperatures may favor the thermodynamic (exo) product.

-

Solvent: Solvent polarity can influence the diastereoselectivity of HDA reactions.[22] A screen of solvents with varying polarities is recommended.

-

Substrate Structure: The steric and electronic properties of the substituents on both the diene and the dienophile can influence the endo/exo ratio.

Problem: Low Regioselectivity.

Causality: When both the diene and the dienophile are unsymmetrically substituted, two different regioisomers can be formed. The regioselectivity is governed by the electronic properties of the substituents and their positions on the diene and dienophile.

Troubleshooting Strategies:

-

Matching Electronic Demands: In an inverse-electron-demand HDA, the regioselectivity is typically high due to the strong electronic bias. Ensure that the diene is sufficiently electron-rich and the dienophile is sufficiently electron-poor.

-

Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity by coordinating to the dienophile and increasing its electrophilicity, thereby amplifying the electronic directing effects of the substituents.

-

Steric Hindrance: Introducing bulky substituents on the diene or dienophile can sterically disfavor one regioisomeric transition state over the other.

Intramolecular Etherification/Cyclization

This method relies on the ring closure of a linear precursor.

Problem: Competing Elimination or Intermolecular Reactions.

Causality: The conditions used to promote intramolecular cyclization (e.g., basic or acidic) can also favor competing elimination reactions to form alkenes, or intermolecular reactions, especially at high concentrations.

Troubleshooting Strategies:

-

High Dilution: Performing the reaction under high dilution conditions will favor the intramolecular cyclization over intermolecular reactions.

-

Choice of Base/Acid: For base-mediated cyclizations, use a non-hindered, strong base that is a poor nucleophile to minimize elimination (e.g., NaH). For acid-catalyzed cyclizations, use a mild acid to avoid elimination.

-

Substrate Design: Ensure that the conformation of the acyclic precursor favors the cyclization transition state (e.g., by taking advantage of the Thorpe-Ingold effect).

Problem: Difficulty in Achieving Ring Closure.

Causality: The formation of a six-membered ring can be entropically disfavored. The reactivity of the nucleophile (hydroxyl group) and the electrophile (e.g., alkyl halide, tosylate, or activated alkene) is critical.

Troubleshooting Strategies:

-

Activate the Electrophile: If using a leaving group, ensure it is a good one (e.g., triflate > tosylate > mesylate > halide). For Michael additions, use an activating group on the alkene.

-

Enhance Nucleophilicity: Convert the hydroxyl group to the corresponding alkoxide using a strong, non-nucleophilic base.

-

Temperature: Increasing the reaction temperature can help overcome the activation barrier for cyclization, but this must be balanced against the risk of side reactions.

Experimental Protocols

Protocol 1: High-Yield, Stereoselective Synthesis of cis-2,6-Disubstituted-4-halotetrahydropyrans via Prins Cyclization.

This protocol is adapted from the work of Yadav et al. and provides a reliable method for the synthesis of cis-2,6-disubstituted-4-chlorotetrahydropyrans.

Reaction Scheme:

Step-by-Step Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and 3-buten-1-ol (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add niobium(V) chloride (NbCl₅, 0.2 mmol, 20 mol%) portion-wise.

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a mixture of ethyl acetate and hexanes as the eluent) to afford the pure cis-2,6-disubstituted-4-chlorotetrahydropyran.

Expected Outcome: This method generally provides the desired products in excellent yields with high cis-diastereoselectivity.

Protocol 2: Asymmetric Organocatalytic Michael/Henry/Ketalization Sequence for Highly Functionalized Tetrahydropyrans.

This protocol, based on the work of Kumar et al., describes a one-pot synthesis of densely functionalized tetrahydropyrans with excellent stereocontrol.[23]

Reaction Scheme:

Step-by-Step Procedure:

-

Michael Addition: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the nitroalkene (1.2 mmol) in an appropriate solvent (e.g., toluene), add the chiral organocatalyst (e.g., a quinine-derived squaramide, 1-10 mol%). Stir the mixture at the optimized temperature (e.g., room temperature) until the Michael addition is complete (monitored by TLC).

-

Henry Reaction and Ketalization: To the crude Michael adduct solution, add the aldehyde (1.5 mmol) and a suitable base (e.g., a tertiary amine). Stir at a reduced temperature (e.g., -20 °C) to control the stereoselectivity of the Henry reaction.[24]

-

Once the Henry reaction is complete, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) to promote the intramolecular ketalization.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete.

-

Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting highly functionalized tetrahydropyran by flash column chromatography.

Expected Outcome: This cascade reaction allows for the construction of complex tetrahydropyran scaffolds with multiple stereocenters in a single pot with high diastereo- and enantioselectivity.

References

-

Jadhav, V. H., & Dhavale, D. D. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

-

Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]

-

Willis, M. C., et al. (2003). Oxonia-Cope Rearrangement and Side-Chain Exchange in the Prins Cyclization. Organic Letters, 5(15), 2667–2670. [Link]

-

Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693–31702. [Link]

-

Rychnovsky, S. D., & Jasti, R. (2004). Role of 2-Oxonia Cope Rearrangements in Prins Cyclization Reactions. Organic Letters, 6(19), 3425–3428. [Link]

-

Suh, Y. S., et al. (2000). Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes. Chemical Communications, (13), 1143–1144. [Link]

-

Kumar, P., & Chimni, S. S. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1634-1651. [Link]

-

Kumar, A., et al. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters, 15(7), 1591–1593. [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

MasterOrganicChemistry. Exo and Endo Products In The Diels Alder: How To Tell Them Apart. [Link]

-

Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

-

Zhang, W., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Nature Communications, 12(1), 7205. [Link]

-

ChemistrySteps. Endo and Exo Products of Diels-Alder Reaction. [Link]

-

Shestakova, T., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4438. [Link]

-

Willis, M. C., et al. (2003). Oxonia-cope rearrangement and side-chain exchange in the Prins cyclization. Organic Letters, 5(15), 2667-2670. [Link]

-

Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693-31702. [Link]

-

Silber, E. (1966). Solvent Effects in the Diels Alder Reaction. Dissertation. [Link]

-

Lee, C.-F., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1541. [Link]

-

Liu, F., et al. (2018). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 8(73), 42055-42064. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Barbero, A., et al. (2017). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2017(43), 6439-6445. [Link]

-

Gualandi, A., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

-

Kumar, P., & Chimni, S. S. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. The Journal of Organic Chemistry, 79(1), 336-343. [Link]

-

Val, P., et al. (2020). Insight into the Key Factors that Influence the Reaction Pathways in the Silyl-Prins Cyclization of gem-Vinylsilyl Alcohols. Molecules, 25(21), 5158. [Link]

-

Willis, M. C., et al. (2003). Oxonia-Cope Rearrangement and Side-Chain Exchange in the Prins Cyclization. Organic Letters, 5(15), 2667-2670. [Link]

-

Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5940-5943. [Link]

-

Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

-

Cernak, T. A., et al. (2011). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. ACS Medicinal Chemistry Letters, 2(10), 754-759. [Link]

-

Jadhav, V. H., & Dhavale, D. D. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]

-

MasterOrganicChemistry. Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? [Link]

-

The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]

-

Company, A., et al. (2018). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry, 2018(20-21), 2488-2503. [Link]

-

Shakhmaev, R. N., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(16), 4945. [Link]

-

Rychnovsky, S. D., et al. (2006). Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations. The Journal of Organic Chemistry, 71(20), 7821-7832. [Link]

-

Nile Chemicals. (2022, November 25). Asymmetric Organocatalysis: The 2021 Nobel Prize [Video]. YouTube. [Link]

-

Houk, K. N., & Wiest, O. (2017). The simplest Diels–Alder reactions are not endo-selective. Nature Chemistry, 9(1), 16-21. [Link]

-

Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

-

Donohoe, T. J., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 26(3), 576-580. [Link]

Sources

- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxonia-cope rearrangement and side-chain exchange in the Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 14. youtube.com [youtube.com]

- 15. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agroipm.cn [agroipm.cn]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Structural Elucidation of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine Derivatives: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates molecular interactions, target binding affinity, and ultimately, therapeutic efficacy. For chiral molecules such as the derivatives of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, a scaffold of significant interest due to its presence in various biologically active compounds, understanding the exact stereochemistry and conformational preferences is critical. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of these important derivatives.

The tetrahydropyran ring system is a common motif in a vast array of natural products and synthetic compounds with significant biological activities. The specific stereochemistry of substituents on this ring can dramatically influence its pharmacological profile. Therefore, robust and reliable analytical methods are essential to unambiguously determine the structure of newly synthesized derivatives.

The Unambiguous Power of X-ray Crystallography: A Case Study

X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus the precise position of each atom in the crystal lattice. This technique provides unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Experimental Workflow for X-ray Crystallography

The journey from a synthesized compound to a solved crystal structure is a multi-step process that demands precision and patience.

Detailed Protocol: Crystallization and X-ray Diffraction

1. Synthesis and Purification:

-

The (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine derivative is synthesized according to established synthetic routes.

-

The crude product is purified to the highest possible degree using techniques such as column chromatography or recrystallization to remove impurities that can hinder crystallization.

2. Crystallization:

-

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

-

Methodology: Slow Evaporation

-

A small amount of the purified compound (5-10 mg) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., isopropanol, ethanol, ethyl acetate/hexane). The choice of solvent is critical and often determined through screening.

-

The solution is filtered through a syringe filter into a small, clean vial.

-

The vial is covered with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

-

Crystal growth is monitored over several days to weeks. For the related compound 2-(4-Nitrophenyl)-6-phenyltetrahydropyran-4-one, crystals were successfully obtained by the slow evaporation of an isopropanol solution at 283 K.[1]

-

3. X-ray Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in the X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

-

The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

4. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to improve the fit and determine the final atomic coordinates.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Computational Modeling.

| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |

| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Ionization and mass-to-charge ratio analysis | Quantum mechanics and molecular mechanics calculations |

| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ions) | In silico |

| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, relative stereochemistry, conformational dynamics in solution, proton and carbon environments | Molecular weight, elemental composition, fragmentation patterns | Theoretical 3D structures, conformational energies, electronic properties |

| Strengths | Unambiguous structural determination | Provides information on solution-state structure and dynamics; non-destructive | High sensitivity, accurate mass determination | Can predict structures and properties of unknown molecules; explores conformational landscapes |

| Limitations | Requires a suitable single crystal, which can be difficult to grow; provides a static picture in the solid state | Ambiguities in assigning absolute stereochemistry; complex spectra for large molecules | Does not provide direct 3D structural information | Accuracy depends on the level of theory and force field; requires experimental validation |

In-depth Analysis of Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Key Insights from NMR:

-

Connectivity: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish the connectivity between protons and carbons, confirming the basic molecular framework.

-

Relative Stereochemistry: The coupling constants (J-values) between protons on the tetrahydropyran ring can provide information about their dihedral angles, which in turn helps to deduce the relative stereochemistry of the substituents. For instance, a large coupling constant between two vicinal axial protons is typically observed in a chair conformation.

-

Conformational Analysis: Variable-temperature NMR studies can provide insights into the conformational flexibility of the tetrahydropyran ring and any dynamic processes occurring in solution.

Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

COSY: Run a 2D COSY experiment to identify proton-proton couplings.

-

HSQC: Perform a 2D HSQC experiment to correlate protons with their directly attached carbons.

-

HMBC: (Optional) An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range proton-carbon couplings, further confirming the structure.

-

NOESY: (Optional) A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons, providing additional information about the solution-state conformation.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is a crucial piece of evidence in structure elucidation.

Workflow for Mass Spectrometry Analysis:

Sources

A Comparative Guide to the Biological Activity of (2R,4R) vs. (2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine: A Case for Stereoselective Investigation

In the landscape of modern drug discovery and development, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profound differences in their interactions with the inherently chiral biological systems of the human body. This guide delves into the pivotal comparison of the (2R,4R) and (2S,4S) enantiomers of 2-Phenyltetrahydro-2H-pyran-4-amine, two stereoisomers whose distinct spatial arrangements predicate a fascinating, yet currently underexplored, differential biological activity.

While direct, head-to-head experimental data comparing these specific enantiomers remains sparse in publicly accessible literature, this guide serves as a comprehensive framework for researchers, scientists, and drug development professionals. It underscores the fundamental principles of stereoselectivity, provides detailed, field-proven experimental protocols to elucidate the distinct biological profiles of these molecules, and presents a logical structure for interpreting the potential outcomes of such studies. The central thesis of this document is to champion the necessity of empirical investigation into the unique biological activities of each enantiomer, a practice essential for the advancement of safe and effective therapeutics.

The Criticality of Chirality: Understanding the Subjects

The two molecules at the heart of this guide are the (2R,4R) and (2S,4S) enantiomers of 2-Phenyltetrahydro-2H-pyran-4-amine. Their foundational structure, a tetrahydropyran ring substituted with a phenyl group at the 2-position and an amine group at the 4-position, presents two chiral centers. This gives rise to four possible stereoisomers. The (2R,4R) and (2S,4S) configurations represent a pair of enantiomers with a cis relationship between the phenyl and amine groups relative to the pyran ring.

Figure 1: Chemical structures of the (2R,4R) and (2S,4S) enantiomers.

The precise three-dimensional arrangement of the phenyl and amine substituents is the sole differentiating factor between these two molecules. However, this subtle difference can lead to vastly different interactions with chiral biological targets such as receptors, enzymes, and ion channels. It is a well-established principle in pharmacology that one enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer)[1][2].

Postulated Differential Biological Activity: An Evidence-Based Rationale

While direct comparative data for the title compounds is not available, the scientific literature provides compelling analogous examples that underscore the likelihood of stereoselective activity. For instance, a study on the stereoisomers of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole revealed that only the (2S,5R)-isomer was capable of increasing the release of neuronal histamine, highlighting a clear case of stereospecific pharmacology within a related structural class[3]. Furthermore, patent literature describing the fragrance properties of tetrahydro-4-methyl-2-phenyl-2H-pyran isomers notes distinct odor profiles for the cis and trans isomers, demonstrating that even sensory perception, a biological response, is subject to stereochemical nuances[4][5].

Based on these precedents, we can hypothesize several areas where the (2R,4R) and (2S,4S) enantiomers of 2-Phenyltetrahydro-2H-pyran-4-amine may exhibit differential activity:

-

Receptor Binding Affinity and Selectivity: The precise fit of a ligand into a receptor's binding pocket is paramount for its activity. The different spatial orientations of the phenyl and amine groups in the two enantiomers could lead to one binding with significantly higher affinity to a specific receptor subtype than the other.

-

Enzyme Inhibition: If these molecules act as enzyme inhibitors, the stereochemistry will dictate how effectively they fit into the active site and interact with key amino acid residues.

-

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) can all be influenced by stereochemistry. Differential metabolism by chiral enzymes like cytochrome P450s can lead to different plasma concentrations and durations of action for each enantiomer.

To empirically validate these hypotheses, a series of well-designed in vitro experiments are necessary. The following sections provide detailed protocols for such investigations.

Experimental Protocols for Comparative Biological Profiling

The following protocols are presented as a robust framework for elucidating the distinct biological activities of the (2R,4R) and (2S,4S) enantiomers.

Protocol 1: Radioligand Receptor Binding Assay

This assay is a cornerstone for determining the affinity of a compound for a specific receptor. It is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

Objective: To determine and compare the binding affinities (Ki) of (2R,4R)- and (2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine for a panel of relevant G-protein coupled receptors (GPCRs) or ion channels.

Materials:

-

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine

-

(2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine

-

Cell membranes expressing the target receptor of interest

-

A suitable radioligand for the target receptor (e.g., [³H]-ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

-

Vacuum manifold

Figure 2: Workflow for Radioligand Receptor Binding Assay.

Procedure:

-

Compound Preparation: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of test concentrations.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test enantiomer or vehicle control. For determining non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value for each enantiomer. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

| Compound | Target Receptor | Ki (nM) |

| (2R,4R)-enantiomer | Receptor X | 50 |

| (2S,4S)-enantiomer | Receptor X | >10,000 |

| (2R,4R)-enantiomer | Receptor Y | 1500 |

| (2S,4S)-enantiomer | Receptor Y | 250 |

This hypothetical data would suggest that the (2R,4R) enantiomer is a potent and selective ligand for Receptor X, while the (2S,4S) enantiomer is more selective for Receptor Y.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Objective: To determine and compare the cytotoxic effects of (2R,4R)- and (2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine on a panel of human cancer cell lines and a non-cancerous control cell line.

Materials:

-

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine

-

(2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine

-

Selected human cancer cell lines (e.g., MCF-7, HCT116) and a normal cell line (e.g., HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Figure 3: Workflow for MTT Cytotoxicity Assay.

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of each enantiomer in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each enantiomer against each cell line.

Hypothetical Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| (2R,4R)-enantiomer | MCF-7 (Breast Cancer) | 5.2 |

| (2S,4S)-enantiomer | MCF-7 (Breast Cancer) | 89.7 |

| (2R,4R)-enantiomer | HCT116 (Colon Cancer) | 8.1 |

| (2S,4S)-enantiomer | HCT116 (Colon Cancer) | >100 |

| (2R,4R)-enantiomer | HEK293 (Normal) | >100 |

| (2S,4S)-enantiomer | HEK293 (Normal) | >100 |

This hypothetical data would suggest that the (2R,4R) enantiomer possesses potent and selective cytotoxic activity against the tested cancer cell lines, while the (2S,4S) enantiomer is significantly less active. Both enantiomers show minimal toxicity to the normal cell line, indicating a favorable therapeutic window for the (2R,4R) enantiomer.

Conclusion and Future Directions

The exploration of the biological activities of the (2R,4R) and (2S,4S) enantiomers of 2-Phenyltetrahydro-2H-pyran-4-amine represents a compelling frontier in medicinal chemistry. Although direct comparative data is currently lacking, the foundational principles of stereochemistry in pharmacology strongly suggest that these two molecules will exhibit distinct biological profiles. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to undertake this vital comparative analysis.

The elucidation of the specific activities of each enantiomer will not only contribute to a deeper understanding of the structure-activity relationships within this chemical class but also holds the potential to uncover a novel therapeutic agent with an optimized efficacy and safety profile. It is through such rigorous, stereoselective investigations that the field of drug discovery continues to advance, transforming chemical curiosities into life-saving medicines.

References

-

Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-356. [Link]

-

Mendelson, J., et al. (2006). Human pharmacology of the methamphetamine stereoisomers. Clinical Pharmacology & Therapeutics, 80(4), 403-420. [Link]

- Firmenich SA. (1992). Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.

- Firmenich SA. (1992). Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.

-